Sideridiol Sideridiol Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. Sideridiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sideridiol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 19891-25-9
VCID: VC20745848
InChI: InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3
SMILES: CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol

Sideridiol

CAS No.: 19891-25-9

Cat. No.: VC20745848

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Sideridiol - 19891-25-9

Specification

Description Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. Sideridiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sideridiol is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 19891-25-9
Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
IUPAC Name 5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol
Standard InChI InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3
Standard InChI Key BATFJLLEMUIAJD-PHUPPTAPSA-N
Isomeric SMILES CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C
SMILES CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C
Canonical SMILES CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C
Melting Point 196-197°C

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